molecular formula C8H14O2 B1594889 3,3-Dimethylcyclopentanecarboxylic acid CAS No. 69393-30-2

3,3-Dimethylcyclopentanecarboxylic acid

Cat. No. B1594889
CAS RN: 69393-30-2
M. Wt: 142.2 g/mol
InChI Key: NZJLOXPRWMDELI-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentanecarboxylic acid is a chemical compound with the CAS Number: 69393-30-2 . It has a molecular weight of 142.2 and its molecular formula is C8H14O2 . The compound consists of 14 Hydrogen atoms, 8 Carbon atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The InChI code for 3,3-Dimethylcyclopentanecarboxylic acid is 1S/C8H14O2/c1-8(2)4-3-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) . This indicates that the molecule has a cyclopentane ring with two methyl groups attached to the same carbon atom, and a carboxylic acid group attached to an adjacent carbon atom.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Molecular and Crystal Structure Studies

Studies on the molecular and crystal structures of various organic compounds, such as the analysis of 3,4-furandicarboxylic acid dimethylester, provide foundational knowledge on the geometric and electronic properties of cycloalkane derivatives. These studies can help in understanding the reactivity, stability, and potential applications of "3,3-Dimethylcyclopentanecarboxylic acid" in material science and organic synthesis (Okada, Nakatsu, & Shimada, 1971).

Synthesis and Properties of Lanthanide Complexes

Research on lanthanide complexes with different organic acids reveals the versatile coordination chemistry and potential applications of these complexes in luminescence and magnetic materials. Such studies suggest that carboxylic acid derivatives, similar to "3,3-Dimethylcyclopentanecarboxylic acid", could play a role in the development of new materials with unique optical and magnetic properties (Xia et al., 2007).

Hydrogen Production

Research on the photogeneration of hydrogen from water using molecular catalysts and photosensitizers highlights the potential of organic compounds in renewable energy technologies. This area of research could explore the utilization of "3,3-Dimethylcyclopentanecarboxylic acid" and its derivatives in catalytic systems for sustainable hydrogen production (Du, Knowles, & Eisenberg, 2008).

Biobased Polymers

Studies on the synthesis of biobased oligoesters from furandicarboxylic acid and aliphatic diols using enzyme catalysis illustrate the potential of carboxylic acids in creating sustainable materials. "3,3-Dimethylcyclopentanecarboxylic acid" could be investigated for similar applications, contributing to the development of biodegradable and biocompatible polymers (Cruz-Izquierdo et al., 2015).

Safety And Hazards

The safety data sheet for 3,3-Dimethylcyclopentanecarboxylic acid suggests that it should be used only outdoors or in a well-ventilated area . It is recommended to avoid breathing vapors and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

3,3-dimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)4-3-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJLOXPRWMDELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341703
Record name 3,3-Dimethylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclopentanecarboxylic acid

CAS RN

69393-30-2
Record name 3,3-Dimethylcyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Ciabatti, G Padova, E Bellasio, G Tarzia… - Journal of medicinal …, 1986 - ACS Publications
The synthesis of l-[(2-mercaptocyclopentyl) carbonyl]-L-prolines, 1-[(2-mercaptocyclobutyl) carbonyl]-L-prolines and related benzoyl derivatives as pure isomers is described. The …
Number of citations: 9 pubs.acs.org
PR Gandhi, C Kamaraj, E Vimalkumar… - Chinese Herbal …, 2019 - Elsevier
Objective The present study deals with the investigation of antiplasmodial potential of leaf methanolic extract of Aegle marmelos, Aristolochia indica and Cassia auriculata against …
Number of citations: 1 www.sciencedirect.com

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